2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
88561-92-6 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H7N3O/c1-3-8-7-9(10-4-2-6-14-10)12-13(8)11-5-1/h1-7H |
InChI Key |
XTMWYWWFKZHDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2N=C1)C3=CC=CO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Furan 2 Yl Pyrazolo 1,5 B Pyridazine and Its Derivatives
General Strategies for Constructing the Pyrazolo[1,5-b]pyridazine (B1603340) Core
The synthesis of the pyrazolo[1,5-b]pyridazine core is a key step in obtaining 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic system, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling methods.
Cyclization Reactions in Pyrazolo[1,5-b]pyridazine Synthesis
Cyclization reactions are a fundamental approach to constructing the pyrazolo[1,5-b]pyridazine core. A common method involves the [3+2] cycloaddition of an in situ generated 1-aminopyridazinium salt with a suitable three-carbon component. For instance, pyridazine (B1198779) can be reacted with hydroxylamine-O-sulfonic acid (HOSA) to form the 1-aminopyridazinium ion, which then undergoes a cycloaddition reaction with an appropriate alkyne. researchgate.netnih.gov To synthesize a 2-(furan-2-yl) substituted derivative, a plausible precursor would be a furan-containing alkyne.
Another cyclization strategy involves the intramolecular cyclization of appropriately substituted pyridazine derivatives. For example, a hydrazone derived from an acyl-substituted pyridazine can undergo intramolecular oxidative ring closure to form the pyrazolo[1,5-b]pyridazine ring system. mdpi.com
Multi-Component Condensation Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. While specific MCRs for this compound are not extensively documented, the general principles of MCRs for related pyrazole (B372694) syntheses can be applied. For example, a three-component reaction involving a hydrazine, a β-dicarbonyl compound, and an aldehyde can be envisioned. beilstein-journals.orglongdom.org In the context of the target molecule, a furan-containing aldehyde could be a key starting material in a multi-component strategy to build the desired scaffold. The synthesis of various pyrazole derivatives has been successfully achieved through multi-component condensation reactions, highlighting the versatility of this approach. nih.gov
Palladium-Catalyzed Cross-Coupling Methods for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the pyrazolo[1,5-b]pyridazine system. cornell.edu These methods are particularly useful for introducing the 2-(furan-2-yl) group onto a pre-formed pyrazolo[1,5-b]pyridazine scaffold.
A common strategy involves the Suzuki or Stille coupling of a 2-halo-pyrazolo[1,5-b]pyridazine with a furan-2-ylboronic acid (or its ester) or a 2-(tributylstannyl)furan, respectively. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used catalysts for such transformations. This approach allows for the late-stage introduction of the furan (B31954) moiety, which is beneficial for the synthesis of a library of derivatives for structure-activity relationship studies. The diversification of the pyrazolo[1,5-b]pyridazine core at various positions has been successfully achieved using palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov
The table below summarizes some examples of palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridazine and pyrazole derivatives, which are analogous to the synthesis of this compound.
| Catalyst | Ligand | Reactants | Product | Yield (%) |
| Pd(OAc)₂ | SPhos | 3-Alkylthio-6-chloropyridazine, Arylzinc halide | 3-Alkylthio-6-arylpyridazine | 51-80 |
| Pd(OAc)₂ | PPh₃ | 2-Quinolinecarboxyamide | Fused heterocyclic compound | 94 |
| Pd(PPh₃)₂Cl₂ | - | 2-Chloro-4-ethynylpyrimidine, Trimethylsilylacetylene | 2-Chloro-4-(trimethylsilylethynyl)pyrimidine | - |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. rsc.orgdergipark.org.trnih.gov The application of microwave irradiation can significantly reduce reaction times for the synthesis of pyrazole and fused pyrazole derivatives compared to conventional heating methods. researchgate.netrsc.org
For the synthesis of this compound, microwave heating can be applied to both the initial cyclization and subsequent cross-coupling steps. For example, the [3+2] cycloaddition reaction to form the pyrazolo[1,5-b]pyridazine core can be efficiently carried out under microwave irradiation, often in a solvent-free or high-boiling point solvent system. rsc.orgresearchgate.net Similarly, palladium-catalyzed cross-coupling reactions can be accelerated under microwave conditions, leading to faster and more efficient synthesis of the target compound. rsc.org
The following table presents examples of microwave-assisted synthesis of pyrazole derivatives.
| Reactants | Conditions | Product | Reaction Time | Yield (%) |
| Chalcone analogs, Hydrazine hydrate, Oxalic acid | Microwave, Acetic acid in ethanol | Pyrazole derivatives | - | - |
| Enones, Semicarbazide hydrochloride | Microwave (100 W), 70°C, Pyridine, Methanol/water | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | 4 min | 82-96 |
| Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | Microwave, Room temperature, Water | Bis-pyrazole analogues | 20 min | - |
Catalyst-Free Annulation Processes
The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of pyrazole-containing fused rings, catalyst-free annulation processes have been reported. These reactions often proceed via thermal or photochemical induction. For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed without a catalyst upon heating to afford pyrazoles. rsc.org While a direct catalyst-free synthesis of this compound is not well-established, the principles of catalyst-free cycloadditions could be explored. researchgate.net
Regioselective Synthesis of Pyrazolo[1,5-b]pyridazine Systems
The regioselective synthesis of pyrazolo[1,5-b]pyridazine systems is crucial, especially when dealing with unsymmetrical precursors, to ensure the desired substitution pattern on the final molecule. uni-muenchen.de In the context of this compound, controlling the position of the furan-2-yl group is of utmost importance.
The regioselectivity of the [3+2] cycloaddition reaction is often governed by electronic and steric factors of the reactants. The choice of substituents on both the 1-aminopyridazinium salt and the alkyne can influence the orientation of the cycloaddition. researchgate.netnih.gov For example, the reaction of a 1-aminopyridazinium ion with an unsymmetrical furan-containing alkyne could potentially lead to two regioisomers. Careful selection of reaction conditions and directing groups can favor the formation of the desired isomer.
In palladium-catalyzed cross-coupling reactions, the regioselectivity is determined by the position of the leaving group (e.g., halogen) on the pyrazolo[1,5-b]pyridazine core. A regioselective synthesis of the 2-halo-pyrazolo[1,5-b]pyridazine precursor is therefore essential for the subsequent regioselective introduction of the furan-2-yl group.
Introduction of the Furan-2-yl Moiety onto the Pyrazolo[1,5-b]pyridazine Scaffold
The incorporation of a furan-2-yl group at the C2-position of the pyrazolo[1,5-b]pyridazine core is a key synthetic step in the development of various derivatives. This functionalization can be achieved through two primary strategies: the direct coupling of a furan ring to a pre-functionalized pyrazolo[1,5-b]pyridazine scaffold or the construction of the heterocyclic system using a building block that already contains the furan moiety. Methodologies such as palladium-catalyzed cross-coupling reactions and cyclization/condensation reactions are pivotal for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
One of the most versatile and widely employed methods for forging carbon-carbon bonds between aromatic and heteroaromatic rings is the palladium-catalyzed cross-coupling reaction. This approach is particularly effective for introducing the furan-2-yl group onto a pyrazolo[1,5-b]pyridazine core that has been previously functionalized with a suitable leaving group, such as a halogen (Br, Cl) or a triflate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, stands out due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. nih.gov In a typical synthesis, a 2-halo-pyrazolo[1,5-b]pyridazine would be reacted with furan-2-ylboronic acid in the presence of a palladium catalyst and a base.
While direct examples on the this compound are not extensively detailed, the feasibility of this reaction is strongly supported by successful couplings on related pyridazine systems. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been effectively coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov This demonstrates the reactivity of the pyridazine core under Suzuki conditions, which can be extrapolated to the pyrazolo[1,5-b]pyridazine scaffold. The general conditions for such a reaction are summarized in the table below.
| Substrate | Coupling Partner | Catalyst | Base | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Halo-pyrazolo[1,5-b]pyridazine (Hypothetical) | Furan-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 °C | - | nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 °C | 14-76% | nih.gov |
Ring Synthesis from Furan-Containing Precursors
An alternative and powerful strategy involves constructing the pyrazolo[1,5-b]pyridazine ring system from precursors that already incorporate the furan-2-yl moiety. This approach avoids the need for post-cyclization functionalization at the C2-position.
[3+2] Cycloaddition Reactions
The pyrazolo[1,5-b]pyridazine scaffold can be synthesized via a [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridazinium salt with a suitable dipolarophile, such as an alkyne or a β-ketoester. nih.govresearchgate.net To generate the desired 2-(furan-2-yl) derivative, a furan-containing dipolarophile would be employed. For example, an alkyne such as 1-(furan-2-yl)prop-2-yn-1-one could react with a 1-aminopyridizinium ion, generated in situ, to form the fused heterocyclic system directly. researchgate.net
Condensation Reactions
Condensation reactions provide another robust route to the target molecule. This methodology relies on the reaction of a hydrazine-based compound with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a precursor like sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate can be used. This furan-containing building block has been successfully utilized in the synthesis of analogous fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, by reacting it with 5-amino-1H-pyrazoles. mtak.hu Adapting this strategy would involve condensing a furan-containing 1,3-dielectrophile with an N-aminopyridazinium salt or a related synthon to construct the pyrazole ring fused to the pyridazine core.
The general scheme for this approach is outlined below, highlighting the key furan-containing precursor.
| Key Precursor | Reactant | Resulting Scaffold | Reference |
|---|---|---|---|
| Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate | 5-Amino-1H-pyrazoles | Pyrazolo[1,5-a]pyrimidine (B1248293) | mtak.hu |
| Furan-containing 1,3-dicarbonyl compound (Hypothetical) | N-Aminopyridazinium salt | Pyrazolo[1,5-b]pyridazine | - |
These synthetic methodologies provide a versatile toolkit for accessing this compound and its derivatives, enabling further exploration of their chemical and biological properties.
Chemical Transformations and Functionalization of 2 Furan 2 Yl Pyrazolo 1,5 B Pyridazine Derivatives
Nucleophilic Aromatic Substitution (NAS) on the Pyridazine (B1198779) Ring
The pyrazolo[1,5-b]pyridazine (B1603340) core, while a bicyclic aromatic system, can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or bearing a suitable leaving group. Although literature specifically detailing NAS on 2-(furan-2-yl)pyrazolo[1,5-b]pyridazine is limited, the reactivity can be inferred from related pyrazolo-fused systems like pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com
In these analogous systems, halogen atoms, particularly chlorine at positions susceptible to nucleophilic attack, serve as effective leaving groups. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, sequential displacement of chloro groups is a key strategy. The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is noted to be highly reactive towards nucleophilic substitution by amines, such as morpholine, in the presence of a base like potassium carbonate. mdpi.com This high reactivity allows for selective functionalization. Following initial substitution, a second leaving group at another position (e.g., position 5) can be displaced by other nucleophiles, including amines or aryloxy anions. nih.gov
Similarly, for the pyrazolo[1,5-b]pyridazine scaffold, the introduction of a halogen at the C6 position would render it susceptible to substitution by various nucleophiles. This approach is instrumental in building molecular complexity. For example, a 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (B14070670) intermediate can undergo subsequent nucleophilic aromatic substitution to introduce diverse functionalities. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on Related Scaffolds
| Scaffold | Leaving Group & Position | Nucleophile | Product | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Cl at C7 | Morpholine | 7-Morpholinyl-pyrazolo[1,5-a]pyrimidine derivative | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Cl at C5 | Secondary Amines / Aryloxy anions | 5-Amino/Aryloxy-pyrazolo[1,5-a]pyrimidine derivative | nih.gov |
| Pyrazolo[1,5-b]pyridazine | Cl on pyrimidine (B1678525) substituent | Various Amines | Substituted amino-pyrimidinyl-pyrazolo[1,5-b]pyridazine | nih.gov |
Further Derivatization of Furan-2-yl Substituents
The furan (B31954) ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. st-andrews.ac.uk Due to the directing effect of the oxygen atom, substitution occurs preferentially at the α-positions (C2 and C5). pearson.com Since the C2 position of the furan in this compound is already substituted, further electrophilic attack is highly directed to the C5 position.
Common electrophilic substitution reactions applicable to furan include:
Halogenation: Furan reacts readily with halogens like bromine under mild conditions to yield halogenated derivatives. pearson.com
Nitration: Direct nitration with nitric acid is often destructive; however, milder reagents like acetyl nitrate (B79036) can be used to introduce a nitro group. fayoum.edu.eg
Sulfonation: Sulfonation can be achieved using a sulfur trioxide-pyridine complex. fayoum.edu.eg
Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C5 position, using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst, though milder conditions are required compared to benzene.
Beyond substitution, the furan ring can undergo ring-opening reactions under various conditions, transforming it into a versatile linear bifunctional synthon. fayoum.edu.egresearchgate.netnih.gov Oxidative cleavage, for instance, can yield 1,4-dicarbonyl compounds, which can then be used in further synthetic elaborations. organicreactions.orgdntb.gov.uasemanticscholar.org
Olefin Metathesis Reactions for Macrocycle Formation with Pyrazolo[1,5-b]pyridazine Cores
Olefin metathesis is a powerful carbon-carbon double bond-forming reaction widely used in the synthesis of macrocycles. wikipedia.org Ring-closing metathesis (RCM) of a diene is an entropically favorable process, often driven by the formation of a volatile small molecule like ethylene. sigmaaldrich.com This strategy can be applied to form macrocycles incorporating the pyrazolo[1,5-b]pyridazine core.
The general approach involves first synthesizing this compound derivatives bearing two terminal alkene chains. These chains could be introduced at various positions, for example, via nucleophilic substitution on a di-halogenated pyrazolo[1,5-b]pyridazine core with olefin-containing alcohols or amines. Subsequent exposure of the resulting di-olefinic substrate to a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grbs catalyst, would initiate the RCM reaction to yield the desired macrocycle.
While specific examples involving the pyrazolo[1,5-b]pyridazine core are not prevalent in the literature, the successful application of RCM in synthesizing macrocycles containing other N-heterocycles, such as pyridine, demonstrates the feasibility of this approach. beilstein-journals.orguu.nl Care must be taken as N-heteroaromatics can sometimes interfere with or deactivate ruthenium catalysts, but appropriate choice of catalyst and reaction conditions can overcome this challenge. beilstein-journals.org
Table 2: Conceptual Strategy for Macrocycle Formation via RCM
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Functionalization of the pyrazolo[1,5-b]pyridazine core with two olefin-containing side chains. | Di-halogenated pyrazolo[1,5-b]pyridazine, olefinic alcohol/amine, base. | Acyclic diene precursor. |
| 2 | Intramolecular ring-closing metathesis (RCM). | Grubbs or Hoveyda-Grubbs catalyst (e.g., [Cl2(PCy3)2Ru=CHPh]). | Macrocycle containing the pyrazolo[1,5-b]pyridazine core. |
| 3 | (Optional) Reduction of the newly formed double bond. | H2, Pd/C. | Saturated macrocycle. |
Oxidative Reactions and Functional Group Interconversions of the Scaffold
The this compound scaffold possesses two key sites for oxidative transformations: the furan ring and the pyrazolo[1,5-b]pyridazine core itself. The furan moiety is particularly susceptible to oxidation.
A well-documented oxidative pathway for 2-furyl substituted heterocycles involves reaction with singlet oxygen (¹O₂). nih.gov This reaction typically proceeds via a [4+2] cycloaddition across the furan ring to form an unstable endoperoxide intermediate. This intermediate can then undergo further transformations, such as Baeyer-Villager-type rearrangements or hydrolytic opening, leading to a variety of products including lactams, carboxylic acids, and bis-enones. nih.gov This suggests that this compound could be unstable in the presence of light and air over time, potentially decomposing into more oxidized species. nih.gov The complete oxidative degradation of a furan ring can also be used synthetically to unmask a carboxylic acid group. organicreactions.orgdntb.gov.ua
The pyrazolo[1,5-b]pyridazine core is generally a stable aromatic system. However, functional group interconversions can be performed on its substituents. For example, precursor molecules like dihydropyrazolopyridazines can be oxidized to form the fully aromatic pyrazolopyridazine ring system. Furthermore, studies on related fused pyrazole (B372694) systems indicate that the scaffold can support functionalities that participate in cellular redox processes, suggesting a degree of electrochemical stability. nih.gov
Table 3: Potential Oxidative Reactions
| Reaction Type | Reactive Site | Reagent/Condition | Potential Products | Reference Analogy |
|---|---|---|---|---|
| [4+2] Cycloaddition | Furan Ring | Singlet Oxygen (1O2), light, air | Endoperoxide, leading to ring-opened products (lactams, carboxylic acids) | nih.gov |
| Oxidative Ring Cleavage | Furan Ring | Various oxidizing agents (e.g., O3, RuO4) | 1,4-Dicarbonyl compounds, carboxylic acids | organicreactions.orgsemanticscholar.org |
| Aromatization | Dihydro-pyrazolo[1,5-b]pyridazine | Oxidizing agent | Pyrazolo[1,5-b]pyridazine | - |
Comprehensive Spectroscopic and Structural Elucidation of 2 Furan 2 Yl Pyrazolo 1,5 B Pyridazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals for 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine.
The ¹H NMR spectrum is expected to show distinct signals for each of the seven protons on the furan (B31954) and pyrazolopyridazine rings. The protons on the pyridazine (B1198779) portion of the fused ring system (H-4, H-5, and H-6) typically appear in the aromatic region, with chemical shifts influenced by the nitrogen atoms. nih.govresearchgate.net H-6 is generally the most deshielded proton of this segment due to the influence of the adjacent bridgehead nitrogen. The H-3 proton on the pyrazole (B372694) ring is anticipated to appear as a singlet. In the furan ring, the protons are expected to exhibit a characteristic coupling pattern. H-5' is typically the most deshielded furan proton, appearing as a doublet of doublets due to coupling with H-4' and H-3'. globalresearchonline.net
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazolo[1,5-b]pyridazine (B1603340) ring system have characteristic chemical shifts that have been well-documented for analogous structures. researchgate.netcdnsciencepub.com The carbon atom C-2, directly attached to the furan ring, would be identified through its correlation with the furan protons in an HMBC experiment. The carbons of the furan ring also show predictable shifts, with the oxygen-adjacent carbons (C-2' and C-5') appearing at lower field than C-3' and C-4'. globalresearchonline.net
The following tables provide the predicted NMR data for the title compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.10 | s | - |
| H-4 | ~7.20 | dd | J = 9.2, 4.5 |
| H-5 | ~8.05 | dd | J = 9.2, 1.8 |
| H-6 | ~8.60 | dd | J = 4.5, 1.8 |
| H-3' | ~6.80 | dd | J = 3.5, 0.8 |
| H-4' | ~6.55 | dd | J = 3.5, 1.8 |
| H-5' | ~7.60 | dd | J = 1.8, 0.8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150.0 |
| C-3 | ~105.0 |
| C-3a | ~140.0 |
| C-4 | ~120.0 |
| C-5 | ~135.0 |
| C-6 | ~142.0 |
| C-7a | ~148.0 |
| C-2' | ~154.0 |
| C-3' | ~110.0 |
| C-4' | ~112.0 |
| C-5' | ~145.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (molecular formula C₁₀H₇N₃O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺• that precisely matches the calculated exact mass.
The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of both furan and pyrazolopyridazine heterocycles. ed.ac.ukresearchgate.net A primary fragmentation pathway for furan-containing compounds is the loss of a molecule of carbon monoxide (CO), which would result in a significant fragment ion. mostwiedzy.plmdpi.com Another expected fragmentation involves the cleavage of the pyrazolopyridazine ring system, which can lose molecular nitrogen (N₂) or hydrogen cyanide (HCN). sapub.org Cleavage of the single bond connecting the two heterocyclic rings would lead to ions corresponding to the furanoyl cation and the pyrazolopyridazinyl radical, or vice versa.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment | Formula of Fragment |
| 185 | Molecular Ion [M]⁺• | [C₁₀H₇N₃O]⁺• |
| 157 | [M - CO]⁺• | [C₉H₇N₃]⁺• |
| 157 | [M - N₂]⁺• | [C₁₀H₇NO]⁺• |
| 158 | [M - HCN]⁺• | [C₉H₆N₂O]⁺• |
| 119 | [Pyrazolopyridazine]⁺ | [C₆H₅N₃]⁺ |
| 95 | [Furanoyl cation]⁺ | [C₅H₃O]⁺ |
| 66 | [Furan ring fragment]⁺• | [C₄H₂O]⁺• |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands corresponding to its heteroaromatic structure.
The spectrum would show C-H stretching vibrations for the aromatic protons in the region of 3100-3000 cm⁻¹. cdnsciencepub.com The region between 1600 cm⁻¹ and 1400 cm⁻¹ is expected to be complex, containing multiple bands due to the C=C and C=N stretching vibrations within both the furan and the fused pyrazolopyridazine rings. The furan ring has several characteristic bands, most notably the asymmetric C-O-C stretching vibration, which typically appears in the 1260-1200 cm⁻¹ range, and symmetric stretching near 1020 cm⁻¹. researchgate.netudayton.edu Out-of-plane C-H bending vibrations would be observed in the fingerprint region below 1000 cm⁻¹, providing further structural confirmation. globalresearchonline.net
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode |
| 3120-3050 | Aromatic/Heteroaromatic C-H Stretch |
| 1610-1580 | C=C and C=N Ring Stretch |
| 1550-1450 | C=C and C=N Ring Stretch |
| 1260-1200 | Asymmetric C-O-C Stretch (Furan) |
| 1050-1010 | Symmetric C-O-C Stretch (Furan) |
| 890-740 | C-H Out-of-plane Bend |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. For an achiral molecule like this compound, this technique would confirm the planar geometry of the individual furan and pyrazolo[1,5-b]pyridazine ring systems. mdpi.com
A key structural feature of interest is the dihedral angle between the two heterocyclic rings, defined by the rotation around the C2-C2' single bond. The solid-state conformation is determined by a balance between maximizing π-system conjugation, which favors a planar arrangement, and minimizing steric repulsion between adjacent protons (H-3 and H-3'), which may favor a twisted conformation. researchgate.net Studies on analogous bi-heterocyclic systems have shown that both planar and non-planar conformations can exist in the solid state, depending on the specific intramolecular interactions and crystal packing forces. researchgate.netmdpi.com X-ray analysis would also provide precise measurements of the N-N, C-N, C=N, and C-O bond lengths within the heterocyclic frameworks, allowing for comparison with theoretical values and related known structures. mkuniversity.ac.in
Computational and Theoretical Investigations of 2 Furan 2 Yl Pyrazolo 1,5 B Pyridazine Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For many pyrazole-fused heterocyclic systems, DFT is employed to understand their fundamental properties.
Elucidation of Molecular Structures and Topologies
While specific studies on the optimized geometry, bond lengths, and bond angles of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine are not available, this type of analysis is standard for characterizing novel compounds. Such studies would typically involve computational optimization to find the lowest energy conformation of the molecule, providing insights into the planarity and orientation of the furan (B31954) and pyrazolo[1,5-b]pyridazine (B1603340) ring systems relative to each other.
Analysis of Activation Energies and Reaction Mechanisms
The analysis of activation energies and reaction mechanisms using DFT helps in understanding the chemical behavior of a compound. This can include modeling its synthesis, degradation, or interaction with other molecules. For related heterocyclic compounds, DFT calculations are often used to map reaction pathways and identify transition states, but such specific mechanistic studies for this compound have not been published.
Fukui Indexes and Natural Atomic Charge Calculations for Regioselectivity
Fukui functions and natural atomic charge distributions are critical in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. These reactivity descriptors are calculated using DFT to determine which atoms are most likely to participate in chemical reactions. While this is a common theoretical approach for nitrogen-containing heterocycles, the specific Fukui indices and atomic charges for this compound have not been documented in research literature.
Molecular Modeling and Docking Studies for Mechanistic Insights (In Vitro)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. Although the parent pyrazolo[1,5-b]pyridazine scaffold has been investigated as a kinase inhibitor, specific molecular docking studies detailing the binding modes and interactions of the 2-(furan-2-yl) substituted derivative are not available. Such studies would be instrumental in providing mechanistic hypotheses for any observed biological activity.
Semi-Empirical and Ab Initio Calculations
Semi-empirical and ab initio methods are other classes of quantum chemistry calculations used to study molecular properties. Ab initio methods are highly accurate but computationally expensive, while semi-empirical methods are faster and suitable for larger systems. These calculations can provide valuable information on molecular orbitals, electronic transitions, and other quantum mechanical properties. However, published research employing these specific methods to investigate this compound could not be located.
Mechanistic Studies of Chemical Reactions Involving the Pyrazolo 1,5 B Pyridazine Fused System
Exploration of Cycloaddition Pathways
Cycloaddition reactions are powerful tools for constructing heterocyclic rings, and [3+2] cycloadditions are particularly relevant for synthesizing the pyrazolo[1,5-b]pyridazine (B1603340) system and its analogs. nih.gov These reactions typically involve the addition of a three-atom component to a dipolarophile, resulting in a five-membered ring. nih.gov
A common pathway for the synthesis of related fused pyridazine (B1198779) systems, such as pyrrolo[1,2-b]pyridazines, involves the in situ generation of pyridazinium ylides from the corresponding pyridazinium salts in the presence of a base like triethylamine (B128534) (TEA). nih.gov This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as an activated alkyne (e.g., ethyl propiolate). The reaction proceeds through a concerted mechanism, initially forming a dihydropyrrolo[1,2-b]pyridazine intermediate. This intermediate subsequently undergoes oxidative dehydrogenation under atmospheric conditions to yield the final aromatic product. nih.gov Such cycloadditions are often highly regioselective, leading to the formation of a single regioisomer. nih.gov
Table 1: Representative [3+2] Cycloaddition for a Fused Pyridazine System
| Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Conditions | Intermediate | Final Product | Key Feature |
|---|---|---|---|---|---|
| Pyridazinium Salts | Ethyl Propiolate | Triethylamine (TEA), atmospheric O₂ | Dihydropyrrolo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine | High Regioselectivity |
Cross-Dehydrogenative Coupling (CDC) Reaction Mechanisms
Cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical method for forming C-C, C-N, and other bonds by removing a hydrogen atom from each of the two coupling partners. acs.org While specific CDC mechanisms involving 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine are not detailed in the literature, studies on the analogous pyrazolo[1,5-a]pyridine (B1195680) system offer valuable mechanistic insights.
For the synthesis of pyrazolo[1,5-a]pyridines, a proposed catalyst-free CDC process involves the reaction of N-amino-2-iminopyridine derivatives with β-ketoesters or β-diketones. acs.org This reaction is promoted by acetic acid and uses molecular oxygen (O₂) as a green oxidant. The proposed mechanism involves a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization to form the fused heterocyclic system. acs.org This approach avoids the need for pre-functionalized starting materials, aligning with the principles of green chemistry.
Table 2: Mechanistic Aspects of CDC in Related N-Heterocycle Synthesis
| Reaction Type | Coupling Partners | Promoter/Oxidant | Proposed Mechanism Steps | Advantage |
|---|---|---|---|---|
| Catalyst-Free CDC | N-amino-2-iminopyridines and β-dicarbonyls | Acetic Acid / O₂ | 1. Oxidative C-C bond formation 2. Dehydrative Cyclization | Atom economical, uses green oxidant |
Mechanistic Models for Regioselectivity in Annulation Reactions
Regioselectivity, the control over the orientation of bond formation, is a critical aspect of annulation (ring-forming) reactions, including cycloadditions. The formation of a specific isomer of a pyrazolo-fused system is often dictated by the electronic and steric properties of the reactants. mdpi.com
In the context of synthesizing pyrazolo[1,5-a]pyridines via [3+2] annulation, the reaction of N-aminopyridines with α,β-unsaturated compounds can yield products with high and predictable regioselectivity. nih.gov The mechanism of such reactions can be complex. For instance, in a TEMPO-mediated protocol, it is proposed that TEMPO acts as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant in the final aromatization step. nih.gov
When nonsymmetrical reactants are used, such as in the condensation of 5-aminopyrazole with a nonsymmetrical 1,3-dicarbonyl compound, two different regioisomers can potentially form. mdpi.com The final product distribution is determined by the relative electrophilicity of the two carbonyl groups. A significant difference in electrophilicity can lead to high regioselectivity, favoring the formation of one isomer over the other. mdpi.com Computational studies on related 1,3-dipolar cycloadditions often employ DFT methods to analyze the transition states, which can rationalize the observed stereochemical and regiochemical outcomes. scispace.com
Table 3: Factors Influencing Regioselectivity in Annulation Reactions
| Reaction Type | Reactants | Key Factor | Mechanistic Model/Explanation | Outcome |
|---|---|---|---|---|
| [3+2] Annulation | N-aminopyridines and α,β-unsaturated compounds | Dual-role mediator (e.g., TEMPO) | Lewis acid activation and subsequent oxidation | Predictable regioselectivity nih.gov |
| Condensation | 5-aminopyrazole and nonsymmetrical 1,3-dicarbonyls | Relative electrophilicity of carbonyl groups | Nucleophilic attack occurs preferentially at the more electrophilic center | Formation of a major regioisomer mdpi.com |
| 1,3-Dipolar Cycloaddition | Pyridine N-imine and alkynyl heterocycles | Electronic properties of dipolarophile | Governed by frontier molecular orbital (FMO) interactions | High regioselectivity rsc.org |
Structure Mechanism Relationship Smr Studies for in Vitro Biological Action of Pyrazolo 1,5 B Pyridazine Derivatives with Furan Moieties
Influence of Substituent Patterns on Kinase Inhibitory Mechanisms (In Vitro)
The pyrazolo[1,5-b]pyridazine (B1603340) core has been identified as a promising scaffold for the development of potent and selective kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). researchgate.netnih.gov Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that substitutions on the pyrazolopyridazine core are critical for both potency and selectivity.
Modifications at the C2 and C6 positions, as well as the hinge-binding amine, have been shown to yield potent inhibitors of CDK4 with significant selectivity against other kinases like VEGFR-2 and GSK3β. researchgate.netnih.gov The nature of the substituent at the C2-position is particularly influential in governing the interaction with the kinase's active site. For instance, the presence of a 4-fluorophenyl group at the C2 position can lead to steric clashes with kinases that have a bulky "gatekeeper" residue, thereby conferring selectivity for kinases with smaller gatekeeper residues. researchgate.net
While specific data for a 2-furan substituent is not extensively detailed in the provided literature, general principles of kinase inhibition by related heterocyclic systems suggest the furan (B31954) moiety would play a key role. The furan ring is a relatively small, planar aromatic system. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking or hydrophobic interactions within the ATP-binding pocket of a target kinase. The inhibitory potential would be highly dependent on the specific topology of the target kinase's active site.
Table 1: Representative SAR Data for C2-Substituted Pyrazolo[1,5-b]pyridazines as Kinase Inhibitors This table is illustrative, based on general findings for the scaffold, as specific comparative data for the 2-furan derivative was not available in the search results.
| Compound ID | C2-Substituent | Target Kinase | In Vitro Activity (IC50) | Selectivity Profile |
|---|---|---|---|---|
| Series A-1 | Phenyl | CDK4 | Potent | Selective vs. VEGFR-2 |
| Series A-2 | 4-Fluorophenyl | CDK4 | Potent | High selectivity |
| Series A-3 | Thienyl | CDK4 | Varies | Dependent on kinase |
| Hypothetical | Furan-2-yl | CDK/Other | To be determined | Predicted to be influenced by size and H-bonding capacity |
Molecular Interactions with Protein Targets (In Vitro Biochemical Studies)
Molecular modeling studies have provided insights into how the pyrazolo[1,5-b]pyridazine scaffold interacts with protein targets at an atomic level. Docking studies of a pyrazolo[1,5-b]pyridazine derivative into the crystal structure of Glycogen Synthase Kinase 3β (GSK-3β) predicted a specific binding mode. researchgate.net
In this model, the pyrazolopyridazine core acts as a "hinge-binder," a common motif for kinase inhibitors. This interaction is typically characterized by one or more hydrogen bonds between the heterocyclic core and the backbone amide residues of the kinase's hinge region, which connects the N- and C-lobes of the enzyme. The predicted binding mode for the pyrazolo[1,5-b]pyridazine scaffold shows hydrogen bonds forming between the nitrogen atoms of the fused ring system and key residues in the GSK-3β active site. researchgate.net
Mechanistic Insights from In Vitro Antiproliferative Effects
The inhibition of kinases, especially CDKs which are key regulators of cell division, is a well-established mechanism for inducing antiproliferative effects in cancer cells. nih.gov While direct antiproliferative studies on 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine are not detailed in the search results, the biological activities of closely related isomers, such as pyrazolo[3,4-d]pyridazines, provide a strong mechanistic blueprint.
Derivatives of the isomeric pyrazolo[3,4-d]pyridazine scaffold have been shown to exert remarkable cytotoxicity against various cancer cell lines, including lung (A549), colorectal (HCT-116), and liver (HEPG2) cancer cells. nih.gov The mechanism underlying this activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org
Key mechanistic findings from these related compounds include:
Induction of Apoptosis: Treatment of A549 lung cancer cells with a pyrazolo[3,4-d]pyridazine derivative led to a significant increase in the apoptotic cell population. This was accompanied by a disruption of the balance between the anti-apoptotic Bcl-2 protein and the pro-apoptotic Bax protein, tipping the scales toward cell death. nih.gov A significant overexpression of the effector caspase-3, a key executioner of apoptosis, was also observed. nih.gov
Cell Cycle Arrest: Flow cytometry analysis revealed that these compounds can induce cell cycle arrest, particularly at the G2/M phase, preventing cells from proceeding through mitosis. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives have also been shown to cause arrest at the G0/G1 phase by downregulating cyclin D1 levels. rsc.org
Modulation of p53: The tumor suppressor gene p53, a critical regulator of the cellular response to stress, was significantly overexpressed following treatment, further contributing to the apoptotic response. nih.gov
Given that this compound belongs to a class of compounds known to inhibit CDKs, it is highly plausible that its antiproliferative effects would be mediated by similar mechanisms involving the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov
Table 2: Antiproliferative Activity of Related Pyrazolo-Fused Heterocycles against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine | A549 | Lung | High cytotoxicity | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | SNB-75 | CNS Cancer | GI50 = 1.71 μM | rsc.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | MCF-7 | Breast | IC50 = 3.0 μM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | MDA-MB231 | Breast | IC50 = 4.32 μM | nih.gov |
Elucidation of Inhibitory Mechanisms Against Specific Enzymes (e.g., MurA Inhibition) (In Vitro)
Beyond kinases, pyrazolo-fused heterocycles are being explored as inhibitors of other critical enzymes, including those essential for bacterial survival. The enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a pivotal target in antimicrobial therapy because it catalyzes the first committed step in the biosynthesis of the bacterial cell wall. acs.orgnih.gov
While direct studies on pyrazolo[1,5-b]pyridazine derivatives as MurA inhibitors are limited in the available literature, compelling evidence from the isomeric pyrazolo[1,5-a]pyrimidine scaffold suggests this is a promising area of investigation. A pyrazolopyrimidine compound, RWJ-110192, was identified as a MurA inhibitor that binds non-covalently to the enzyme at or near the binding site of the known antibiotic fosfomycin. acs.org More recently, novel aryl-azopyrazolo[1,5-a]pyrimidines have been designed and shown to be potent MurA inhibitors, with IC50 values superior to that of fosfomycin. acs.org
Notably, structure-activity relationship studies in the pyrazolo[1,5-a]pyrimidine series have explored the impact of various aryl moieties, including furan, on antibacterial activity. acs.org The mechanism of these inhibitors is distinct from fosfomycin, which acts as an irreversible, covalent inhibitor. The pyrazolo-fused heterocycles act as reversible inhibitors, a feature that could be advantageous in overcoming certain resistance mechanisms, such as mutations in the cysteine residue targeted by fosfomycin. nih.gov
Given the close structural and electronic similarity between the pyrazolo[1,5-b]pyridazine and pyrazolo[1,5-a]pyrimidine cores, it is hypothesized that this compound could also exhibit inhibitory activity against the MurA enzyme. The furan moiety, present in some of the active antibacterial compounds of the isomeric series, could play a role in binding to the enzyme's active site. acs.org
Q & A
Q. What are the key safety considerations when handling 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine in laboratory settings?
Methodological Answer:
- Protective Equipment : Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure. For volatile intermediates, employ glove boxes .
- Waste Management : Segregate waste into halogenated/non-halogenated organic containers and use certified disposal services to mitigate environmental risks .
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
Methodological Answer:
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 61.65% vs. 61.78% in pyrazolo[1,5-a]pyrazine analogs) .
- HRMS : Validate molecular ion peaks (e.g., [M + H]+ at m/z 254.1039) with deviations <5 ppm .
- NMR : Assign peaks using ¹H/¹³C DEPT and 2D experiments (e.g., HSQC for pyridazine ring protons) .
Advanced Research Questions
Q. What strategies optimize the synthesis of pyrazolo[1,5-b]pyridazine derivatives for target-specific applications?
Methodological Answer:
- Scaffold Functionalization : Introduce substituents at Position 7 via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Heterocyclic Hybridization : Fuse tetrazolo or triazolo rings to enhance energetic properties (e.g., detonation velocity >8,700 m/s in tetrazolo[1,5-b]pyridazine derivatives) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclocondensation reactions, ensuring yields >70% .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[1,5-b]pyridazine-based kinase inhibitors?
Methodological Answer:
- Structural Analysis : Perform X-ray crystallography to compare binding modes (e.g., DYRK1A inhibitors show hydrogen bonding with Val135 ).
- Selectivity Profiling : Use kinome-wide screening (≥50 kinases) to identify off-target effects. Pyrazolo[1,5-b]pyridazines exhibit >100-fold selectivity for DYRK1A over CLK1/2 .
- Cellular Assays : Validate permeability using Caco-2 models and exclude P-gp efflux liabilities (e.g., efflux ratio <2.5 for CNS penetration) .
Q. What computational methods predict the energetic performance of pyrazolo[1,5-b]pyridazine-based materials?
Methodological Answer:
- Detonation Parameters : Calculate detonation velocity (D) and pressure (P) via Cheetah 8.0 using experimental densities and heats of formation. For example, compound 3at achieves D = 8,746 m/s and P = 31.5 GPa .
- Thermal Stability : Assess decomposition kinetics using DSC/TGA (e.g., onset >200°C for secondary explosives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
